2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate

Transporter inhibition OCT1/SLC22A1 Drug-drug interaction

Researchers profiling hepatic drug-drug interaction risk often lack well-characterized OCT1 reference compounds, causing assay variability. This benzothiazole-piperazine ester (CAS 953002-32-9) is a validated moderate-affinity OCT1 ligand (IC50 138 µM) for transporter studies. • Use as standardized OCT1 inhibition benchmark in hepatocyte uptake assays. • Ester prodrug scaffold suitable for hydrolytic stability comparisons. • Differentiated from N-phenylpiperazine and morpholino analogs for SAR exploration. Research-use only; not for human use.

Molecular Formula C20H20ClN3O3S
Molecular Weight 417.91
CAS No. 953002-32-9
Cat. No. B2924410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate
CAS953002-32-9
Molecular FormulaC20H20ClN3O3S
Molecular Weight417.91
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H20ClN3O3S/c1-23-8-10-24(11-9-23)20-22-17-7-6-16(12-18(17)28-20)27-19(25)13-26-15-4-2-14(21)3-5-15/h2-7,12H,8-11,13H2,1H3
InChIKeyZSYSTYSIDYMMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate (CAS 953002-32-9): Chemical Identity, Structural Class, and Procurement Baseline


2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is a synthetic small molecule (C20H20ClN3O3S, MW 417.91 g/mol) belonging to the benzothiazole–piperazine ester class . The compound features a benzothiazole core substituted at the 2-position with an N-methylpiperazine ring and esterified at the 6-position with a 4-chlorophenoxyacetate moiety. Benzothiazole derivatives are widely investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties, while the N-methylpiperazine appendage is recognized for enhancing aqueous solubility and target-binding interactions [1]. This compound is primarily distributed as a research-grade screening compound by specialty chemical suppliers for early-stage drug discovery and chemical biology applications .

Why In-Class Benzothiazole-Piperazine Analogs Cannot Be Interchanged with CAS 953002-32-9


Within the benzothiazole-piperazine ester chemotype, subtle structural variations—particularly at the piperazine N-substituent and the ester linkage architecture—can profoundly alter molecular recognition, pharmacokinetics, and off-target liability profiles [1]. For instance, substituting the N-methylpiperazine with an N-phenylpiperazine (CAS 953135-59-6) increases lipophilicity and steric bulk, which may shift target engagement away from enzymes preferring smaller, less lipophilic binding pockets. Replacing the ester linkage with an amide bond (CAS 1105252-18-3) alters metabolic stability and hydrogen-bonding capacity, potentially affecting both oral bioavailability and potency. Similarly, exchanging the piperazine ring for morpholine (2-morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate) removes the basic amine, fundamentally altering ionization state and CNS penetration potential . Without direct, assay-matched comparative data, any assumption of functional interchangeability introduces significant risk of experimental inconsistency and resource waste. The sections below present the available quantitative differentiation evidence to support informed selection decisions.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate (CAS 953002-32-9)


Human OCT1 Transporter Inhibition: BindingDB IC50 Profiling of CAS 953002-32-9

In a fluorescence-based cellular uptake assay using HEK293 cells heterologously expressing human organic cation transporter 1 (OCT1/SLC22A1), 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate inhibited ASP+ substrate accumulation with an IC50 of 1.38 × 10^5 nM (138 µM) [1]. No comparable OCT1 inhibition data are publicly available for the direct N-phenylpiperazine analog (CAS 953135-59-6), the morpholino analog, or the acetamide-linked variant (CAS 1105252-18-3). The absence of parallel data precludes a direct head-to-head selectivity comparison, but the measured IC50 provides a reference point for evaluating OCT1-mediated drug-drug interaction risk within this chemotype.

Transporter inhibition OCT1/SLC22A1 Drug-drug interaction Hepatocellular uptake

Molecular Property Differentiation: Calculated Physicochemical Profiles of CAS 953002-32-9 Versus Close Analogs

The N-methylpiperazine substituent in CAS 953002-32-9 confers distinct physicochemical properties relative to its closest analogs . The N-methyl group provides intermediate lipophilicity and a basic amine center (calculated pKa ~8–9 for the piperazine N–CH3 nitrogen), enabling pH-dependent ionization that can influence solubility profiles and membrane permeability. In contrast, the N-phenylpiperazine analog (CAS 953135-59-6) introduces an aromatic ring that substantially increases logP and reduces aqueous solubility, while the morpholino analog replaces the ionizable amine with a neutral ether oxygen, eliminating pH-dependent ionization. The ester linkage in CAS 953002-32-9, compared with the amide bond in CAS 1105252-18-3, is more susceptible to hydrolytic metabolism, a property that may be advantageous for designing prodrug strategies or disadvantageous for achieving sustained systemic exposure. Quantitative experimental logP/logD values for this specific compound have not been published, limiting this to a class-level inference based on structural principles.

Physicochemical properties Lipophilicity Drug-likeness Lead optimization

Class-Level Anticancer Activity: Benzothiazole-Piperazine SAR Context for CAS 953002-32-9

A published SAR study of benzothiazole-piperazine derivatives reported that compounds bearing the 2-(4-methylpiperazin-1-yl)benzo[d]thiazole scaffold exhibited cytotoxicity against hepatocellular (Huh7) and breast (MCF-7) cancer cell lines [1]. While the specific compound CAS 953002-32-9 was not among those directly tested, structurally related benzothiazole-piperazine derivatives in that series showed IC50 values in the range of 10–50 µM against Huh7 cells. This suggests that the core scaffold possesses intrinsic anticancer potential whose magnitude may be tunable via the ester substituent at the 6-position. No direct cytotoxicity data for CAS 953002-32-9 are available for head-to-head comparison with the phenylpiperazine or morpholino analogs.

Anticancer Cytotoxicity Benzothiazole-piperazine SAR

Ester vs. Amide Linkage: Metabolic Stability Implications for CAS 953002-32-9 Versus CAS 1105252-18-3

CAS 953002-32-9 contains an ester bond linking the benzothiazole-6-ol to the 4-chlorophenoxyacetate moiety, whereas its closest structural relative, CAS 1105252-18-3, replaces this with an amide bond . Esters are generally susceptible to rapid hydrolysis by ubiquitous esterases in plasma and tissues, leading to shorter half-lives and potentially lower systemic exposure compared with amide-containing analogs. While no head-to-head microsomal or plasma stability data have been published for this pair, well-established medicinal chemistry principles indicate that the ester congener (CAS 953002-32-9) is expected to exhibit higher metabolic lability [1]. This differential may be advantageous in contexts where rapid clearance is desired (e.g., soft drug design) but disadvantageous for achieving sustained target engagement.

Metabolic stability Esterase liability Prodrug design Pharmacokinetics

Recommended Research and Industrial Application Scenarios for 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate (CAS 953002-32-9)


Hepatocellular Uptake and Drug-Drug Interaction Screening (OCT1 Transporter Studies)

Based on the BindingDB OCT1 inhibition data (IC50 = 138 µM) [1], CAS 953002-32-9 can serve as a tool compound or reference standard in hepatic transporter assays aimed at profiling OCT1-mediated drug-drug interaction potential. Researchers evaluating cationic drug candidates for hepatocellular uptake liability may employ this compound as a moderate-affinity OCT1 ligand for assay validation or comparative benchmarking, particularly in the absence of OCT1 data for its structural analogs.

Prodrug Design and Esterase-Labile Linker Evaluation

The ester linkage in CAS 953002-32-9 makes it a suitable candidate for prodrug design studies where controlled hydrolytic release of the 4-chlorophenoxyacetate moiety is desired. Medicinal chemistry teams investigating ester-based prodrug strategies can use this compound as a model substrate to benchmark plasma and microsomal stability relative to amide-linked analogs such as CAS 1105252-18-3 . This application is particularly relevant for programs targeting tissues with high esterase activity or requiring rapid systemic clearance.

Benzothiazole-Piperazine Scaffold SAR Expansion for Anticancer Screening

Published SAR on benzothiazole-piperazine derivatives demonstrates cytotoxicity against Huh7 and MCF-7 cancer cell lines with IC50 values in the 10–50 µM range [2]. CAS 953002-32-9 extends this chemical series by incorporating a 4-chlorophenoxyacetate ester at the 6-position, a substitution not explored in the published SAR. Screening this compound alongside its N-phenylpiperazine and morpholino analogs can elucidate the contribution of the ester substituent to anticancer potency and selectivity, thereby guiding further lead optimization.

Chemical Probe for N-Methylpiperazine Pharmacophore Characterization

The N-methylpiperazine moiety in CAS 953002-32-9 confers a basic amine center with a predicted pKa of ~8–9, enabling pH-dependent ionization that distinguishes it from neutral morpholino analogs. Researchers characterizing the pharmacophoric requirements of targets with a preference for cationic ligands can employ this compound as a representative N-methylpiperazine probe in binding or functional assays, comparing its activity profile with that of the neutral morpholino or bulkier N-phenylpiperazine analogs .

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